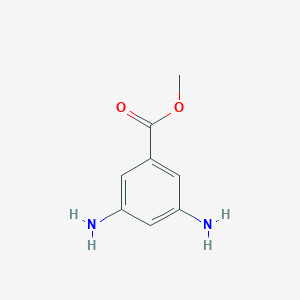

Methyl 3,5-diaminobenzoate

Descripción general

Descripción

Methyl 3,5-diaminobenzoate: is an organic compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol . It is a derivative of benzoic acid and is characterized by the presence of two amino groups at the 3 and 5 positions of the benzene ring, along with a methyl ester group at the carboxyl position . This compound is primarily used as an intermediate in various chemical syntheses .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis of methyl 3,5-diaminobenzoate typically begins with 3,5-diaminobenzoic acid.

Esterification: The 3,5-diaminobenzoic acid is dissolved in methanol, and concentrated sulfuric acid is added as a catalyst.

Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated purification systems .

Análisis De Reacciones Químicas

Types of Reactions:

Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

Substitution: Nucleophiles such as alkyl halides, acyl chlorides, under basic or neutral conditions.

Major Products:

Oxidation: Oxidized derivatives such as nitro compounds.

Reduction: Reduced derivatives such as amines.

Substitution: Substituted benzoates with various functional groups.

Aplicaciones Científicas De Investigación

Chemistry:

Intermediate: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.

Catalysis: Employed in catalytic processes for the production of fine chemicals.

Biology:

Biochemical Research: Utilized in the study of enzyme interactions and metabolic pathways.

Medicine:

Pharmaceuticals: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.

Industry:

Polymer Production: Used in the manufacture of polymers and resins.

Material Science: Applied in the development of advanced materials with specific properties.

Mecanismo De Acción

The mechanism of action of methyl 3,5-diaminobenzoate involves its interaction with various molecular targets, primarily through its amino and ester functional groups . These interactions can lead to the formation of covalent bonds or non-covalent interactions with proteins, enzymes, and other biomolecules . The pathways involved may include enzyme inhibition, receptor binding, and modulation of metabolic processes .

Comparación Con Compuestos Similares

Methyl 3,4-diaminobenzoate: Similar structure but with amino groups at the 3 and 4 positions.

Methyl 2,4-diaminobenzoate: Amino groups at the 2 and 4 positions.

Methyl 3,5-dihydroxybenzoate: Hydroxy groups instead of amino groups at the 3 and 5 positions.

Uniqueness: Methyl 3,5-diaminobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties . This uniqueness makes it particularly valuable as an intermediate in the synthesis of specialized compounds and materials .

Actividad Biológica

Methyl 3,5-diaminobenzoate (CAS Number: 1949-55-9) is an organic compound with the molecular formula C₈H₁₀N₂O₂. It features a benzene ring substituted with two amino groups at the 3 and 5 positions and a methyl ester group. This unique structure contributes to its diverse biological activities, making it a subject of interest in various fields, including medicinal chemistry and materials science.

This compound is synthesized through several methods, primarily involving the esterification of 3,5-diaminobenzoic acid with methanol in the presence of a catalyst such as concentrated sulfuric acid. This compound appears as a cream to yellow crystalline powder and is known for its insolubility in water.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight (g/mol) | 166.18 |

| Melting Point (°C) | 133 - 135 |

| Boiling Point (°C) | 319 |

| Solubility | Insoluble in water |

The biological activity of this compound is largely attributed to its amino and ester functional groups, which enable interactions with various biological macromolecules. These interactions can lead to significant biological effects, including antimicrobial and potential anticancer properties.

Biological Activities

-

Antimicrobial Properties :

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its structural similarity to other known antimicrobial agents suggests a potential mechanism of action through inhibition of bacterial growth. -

Anticancer Potential :

Preliminary studies have explored the compound's ability to induce apoptosis in cancer cell lines. The presence of amino groups may facilitate interactions with cellular targets involved in cell proliferation and survival. -

Material Science Applications :

Beyond its biological activities, this compound is being investigated for its role in developing novel materials due to its unique chemical structure that allows for conjugation and stability under various conditions.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against both bacterial strains, indicating significant antimicrobial potential.

Case Study 2: Anticancer Activity

In vitro experiments assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). Results showed a dose-dependent increase in apoptotic cells when treated with concentrations ranging from 10 to 100 µM, suggesting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other diamino benzoates but differs significantly in its biological activity profile due to the specific positioning of its amino groups.

Table 2: Comparison with Similar Compounds

| Compound | Structure Features | Unique Characteristics |

|---|---|---|

| Methyl 2,4-diaminobenzoate | Amino groups at positions 2 and 4 | Different spatial arrangement affects properties |

| Methyl 2,5-diaminobenzoate | Amino groups at positions 2 and 5 | May exhibit different biological activities |

| Methyl 3-amino benzoate | Single amino group at position 3 | Lacks the second amino group affecting reactivity |

| Methyl 4-amino benzoate | Single amino group at position 4 | Different reactivity profile compared to this compound |

Propiedades

IUPAC Name |

methyl 3,5-diaminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWLDOMAEQHKJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426654 | |

| Record name | Methyl 3,5-diaminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1949-55-9 | |

| Record name | Methyl 3,5-diaminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure and formula of Methyl 3,5-diaminobenzoate?

A1: this compound has the molecular formula C8H10N2O2 []. Its crystal structure has been determined to be orthorhombic, belonging to the space group Pbca (no. 61) [].

Q2: How is this compound synthesized?

A2: One method of synthesis involves the reduction of Methyl 3,5-dinitrobenzoate using hydrazine hydrate in the presence of a FeCl3·6H2O/C catalyst []. This method boasts high yield and ease of operation. The molar ratio of hydrazine hydrate to Methyl 3,5-dinitrobenzoate plays a crucial role in determining the final product. A 4:1 ratio yields this compound, while exceeding a 5:1 ratio leads to the formation of Methyl 3,5-diaminobenzylhydrazine [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.